

A Technical Guide to 1-Methyluric Acid-d3: Properties and Applications

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Compound of Interest

Compound Name: 1-Methyluric Acid-d3

Cat. No.: B562926

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methyluric Acid-d3**, a deuterated analog of 1-Methyluric acid. It is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds in their studies. This document details the molecular properties of **1-Methyluric Acid-d3** and its non-deuterated counterpart, outlines a typical experimental protocol for its use, and illustrates its application in quantitative analysis.

Core Molecular Data

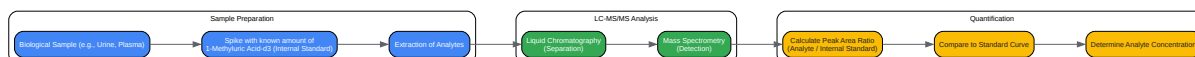
The key quantitative data for **1-Methyluric Acid-d3** and 1-Methyluric Acid are summarized in the table below for straightforward comparison. The incorporation of three deuterium atoms in the methyl group of **1-Methyluric Acid-d3** results in a predictable mass shift, which is fundamental to its utility as an internal standard.

Property	1-Methyluric Acid-d3	1-Methyluric Acid
Chemical Formula	C ₆ H ₃ D ₃ N ₄ O ₃ [1][2][3][4]	C ₆ H ₆ N ₄ O ₃ [5]
Molecular Weight	185.16 g/mol	182.14 g/mol
CAS Number	1189480-64-5	708-79-2

Application in Quantitative Analysis

1-Methyluric Acid-d3 serves as an ideal internal standard for the quantification of 1-Methyluric acid in biological samples. 1-Methyluric acid is a metabolite of caffeine and theophylline, and its accurate measurement is crucial in pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard like **1-Methyluric Acid-d3** is a widely accepted method to improve the accuracy and precision of quantitative analyses by mass spectrometry.

The diagram below illustrates the logical workflow of using **1-Methyluric Acid-d3** as an internal standard in a typical quantitative assay.



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Workflow for Quantitative Analysis using an Internal Standard.

Experimental Protocol: Quantification of 1-Methyluric Acid using 1-Methyluric Acid-d3 and LC-MS

The following is a generalized protocol for the quantification of 1-Methyluric acid in a biological matrix using **1-Methyluric Acid-d3** as an internal standard, followed by liquid chromatography-mass spectrometry (LC-MS) analysis.

1. Preparation of Standard Solutions:

- Prepare a stock solution of 1-Methyluric acid and **1-Methyluric Acid-d3** in a suitable solvent (e.g., methanol or dimethyl sulfoxide).
- Create a series of calibration standards by serially diluting the 1-Methyluric acid stock solution.
- Prepare a working internal standard solution of **1-Methyluric Acid-d3** at a fixed concentration.

2. Sample Preparation:

- Thaw biological samples (e.g., plasma, urine) on ice.
- To a specific volume of the sample, add a precise amount of the **1-Methyluric Acid-d3** internal standard solution. This is a critical step to ensure accurate quantification.
- Perform a protein precipitation or liquid-liquid extraction to remove interfering substances. For example, add a volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for analysis.

3. LC-MS Analysis:

- Inject the prepared sample into an HPLC or UPLC system. A reverse-phase column, such as a C18, is commonly used for the separation of small molecules like methyluric acids.
- The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- The eluent from the LC system is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode.
- Specific precursor-to-product ion transitions for both 1-Methyluric acid and **1-Methyluric Acid-d3** are monitored.

4. Data Analysis:

- Integrate the peak areas for both the analyte (1-Methyluric acid) and the internal standard (**1-Methyluric Acid-d3**).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of 1-Methyluric acid in the biological samples by interpolating their peak area ratios from the calibration curve.

The use of **1-Methyluric Acid-d3** as an internal standard effectively corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible quantitative results.

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